Tert-butyl 2-amino-2-(4-fluorophenyl)acetate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFBMIHHIQLHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
In this method, 2-amino-2-(4-fluorophenyl)acetic acid reacts with tert-butanol in the presence of a Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux in toluene, with molecular sieves (4 Å) added to absorb water and shift equilibrium toward ester formation.
Representative Conditions
| Parameter | Value |
|---|---|
| Molar Ratio (Acid:Alcohol) | 1:3 |
| Catalyst | H₂SO₄ (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Reaction Time | 12–18 hours |
| Yield | 78–85% |
This method is cost-effective but requires careful control of water content to prevent hydrolysis.
Reagent-Mediated Activation
Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] is employed to activate the carboxylic acid group before esterification. The acid chloride intermediate reacts with tert-butanol under milder conditions, often at 0–25°C.
Example Protocol
- 2-Amino-2-(4-fluorophenyl)acetic acid (1 eq) is stirred with thionyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C for 1 hour.
- Tert-butanol (3 eq) and triethylamine (2 eq) are added dropwise.
- The mixture is stirred at room temperature for 6 hours, yielding the ester in 82% purity after aqueous workup.
Boc Protection Strategies
The amino group in 2-amino-2-(4-fluorophenyl)acetic acid necessitates protection during esterification to prevent side reactions. Di-tert-butyl dicarbonate (Boc anhydride) is the most common protecting reagent, offering stability under acidic and basic conditions.
Stepwise Boc Protection
- Deprotonation : The amino group is deprotonated using a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous tetrahydrofuran (THF) or DCM.
- Protection : Boc anhydride (1.1 eq) is added at 0°C, and the reaction proceeds at room temperature for 12 hours.
- Workup : The product is isolated via extraction and purified via silica gel chromatography.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (2 eq) |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
| Yield | 88–92% |
Reductive Amination Approaches
An alternative route involves reductive amination of tert-butyl 2-oxo-2-(4-fluorophenyl)acetate with ammonia or ammonium acetate. Sodium cyanoborohydride (NaBH₃CN) or hydrogenation with palladium on carbon (Pd/C) serves as the reducing agent.
Sodium Cyanoborohydride Protocol
Hydrogenation Method
- The oxo-ester is dissolved in ethanol with ammonium formate (5 eq).
- 10% Pd/C (0.1 eq) is added, and the reaction is stirred under H₂ (1 atm) for 6 hours.
- Filtration and concentration yield the amino ester in 75% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acid-Catalyzed Esterification | Low cost, simple setup | Long reaction time, water-sensitive | 78–85% |
| Reagent-Mediated Activation | Faster, higher purity | Requires hazardous reagents (SOCl₂) | 80–82% |
| Reductive Amination | Avoids Boc protection steps | Lower yields, byproduct formation | 65–75% |
Industrial-scale production favors continuous flow reactors for esterification, enhancing throughput and reducing side reactions.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes safety and efficiency:
- Continuous Flow Reactors : Enable precise control of temperature and residence time, improving yield to >90%.
- Catalyst Recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) reduce waste.
- In-Line Analytics : FTIR and HPLC monitor reaction progress in real time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-amino-2-(4-fluorophenyl)acetate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a precursor in the synthesis of various pharmaceuticals.
Biology:
- Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and specificity to these targets, potentially leading to inhibition or modulation of their activity. The tert-butyl ester group can also influence the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
Biological Activity
Structural Overview
Tert-butyl 2-amino-2-(4-fluorophenyl)acetate features a tert-butyl group, an amino group, and a fluorinated phenyl ring. The presence of the fluorine atom is notable as it often enhances the bioavailability and metabolic stability of compounds. The amino group may facilitate interactions with biological targets, such as enzymes or receptors.
Enzyme Interactions
Compounds similar in structure to this compound have been studied for their interactions with various enzymes. For instance, fluorinated aryl groups are known to alter enzyme affinity, which can lead to selective inhibition patterns beneficial for therapeutic applications.
Potential areas for investigation include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other compounds with amino and fluorinated groups.
- Protein-Ligand Interactions : Molecular docking simulations could elucidate how this compound binds to specific proteins, revealing potential therapeutic targets.
Biological Activity Studies
While direct studies on this compound are sparse, related compounds have demonstrated significant biological activities:
- Inhibition of Acetylcholinesterase (AChE) : Some analogues have shown moderate inhibition of AChE, with IC50 values ranging from 12.8 to 99.2 µM . This suggests that this compound could potentially exhibit similar properties.
- Selectivity Index (SI) : The selectivity index for AChE inhibitors indicates their preference for AChE over butyrylcholinesterase (BChE). A higher SI suggests better therapeutic potential in treating conditions like Alzheimer's disease .
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | IC50 (µM) AChE | IC50 (µM) BChE | Selectivity Index |
|---|---|---|---|
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | 12.8 | 53.1 | 4.15 |
| 5-(4-substituted phenyl) derivatives | 33.9 - 40.1 | >105 | <3.0 |
| This compound (predicted) | TBD | TBD | TBD |
Note: "TBD" indicates that specific data for this compound is not yet available but is anticipated based on structural similarities.
Future Research Directions
Further research is necessary to explore the full biological potential of this compound:
- Synthesis and Characterization : Developing robust synthetic routes to produce this compound in sufficient quantities for biological testing.
- Biological Testing : Conducting in vitro and in vivo studies to assess the compound's efficacy against specific targets.
- Computational Studies : Utilizing molecular modeling to predict binding affinities and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
